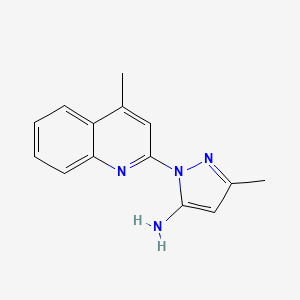
3-Methyl-1-(4-methylchinolin-2-yl)-1H-pyrazol-5-amin
Übersicht
Beschreibung
3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C14H14N4 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
The exact mass of the compound 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 12.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Mittel
Chinolin-basierte heterozyklische Derivate, wie z. B. "3-Methyl-1-(4-methylchinolin-2-yl)-1H-pyrazol-5-amin", wurden synthetisiert und auf ihre antibakterielle Aktivität gegen grampositive und gramnegative Bakterien untersucht . Diese Verbindungen zeigten eine moderate bis gute antibakterielle Aktivität, was für die Entwicklung neuer Antibiotika von Bedeutung ist. Die Möglichkeit, das Chinolin-Gerüst durch Einsetzen anderer Heterozyklus-Moleküle zu modifizieren, kann die Bioaktivität dieser synthetisierten Verbindungen verbessern.
Antimikrobielle Mittel
Der Chinolin-Rest ist bekannt für seine antimikrobiellen Eigenschaften. Neuere Studien konzentrierten sich auf die Synthese von Chinolin-basierten heterozyklischen Derivaten, die ein breites Spektrum an pharmakologischen Aktivitäten, einschließlich antimikrobieller Wirkungen, aufweisen . Diese Aktivitäten sind entscheidend im Kampf gegen arzneimittelresistente Mikroorganismen.
Antifungalmittel
Neben antibakteriellen Eigenschaften wurde berichtet, dass Chinolin-Derivate auch antifungale Aktivitäten besitzen . Dies macht sie wertvoll für die Forschung und Entwicklung von Behandlungen für Pilzinfektionen, die sowohl in klinischen als auch in landwirtschaftlichen Umgebungen ein großes Problem darstellen.
Entzündungshemmende Mittel
Die heterozyklischen Verbindungen, die die Chinolin-Struktur enthalten, wurden als entzündungshemmende Mittel identifiziert . Diese Anwendung ist besonders relevant für die Entwicklung neuer Behandlungen für chronisch-entzündliche Erkrankungen.
Antikrebsmittel
Chinolin-Derivate wurden auf ihr Potenzial als Antikrebsmittel untersucht . Ihre Fähigkeit, mit verschiedenen biologischen Signalwegen zu interferieren, macht sie zu vielversprechenden Kandidaten für die Krebstherapieforschung.
Antimalariamittel
Historisch gesehen haben Chinolin-Derivate eine entscheidende Rolle bei der Behandlung von Malaria gespielt. Verbindungen wie "this compound" sind weiterhin von Interesse bei der Suche nach neuen Antimalariamitteln, insbesondere angesichts der zunehmenden Arzneimittelresistenz .
Wirkmechanismus
Target of Action
The compound 3-methyl-1-(4-methylquinolin-2-yl)-1H-pyrazol-5-amine is a derivative of quinoline . Quinoline derivatives are known to have a wide range of biological activities, including antimicrobial, antimalarial, anticancer, antihypertensive, and anti-inflammatory effects . .
Mode of Action
Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death
Biochemical Pathways
Given the known activities of quinoline derivatives, it is likely that this compound affects pathways related to dna synthesis and cell division .
Result of Action
Given the known activities of quinoline derivatives, it is likely that this compound has antimicrobial, antimalarial, anticancer, antihypertensive, and anti-inflammatory effects .
Eigenschaften
IUPAC Name |
5-methyl-2-(4-methylquinolin-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-9-7-14(18-13(15)8-10(2)17-18)16-12-6-4-3-5-11(9)12/h3-8H,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXLQLYHWDBUCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352280 | |
| Record name | F0307-0132 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830918 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307342-03-6 | |
| Record name | F0307-0132 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B1617367.png)
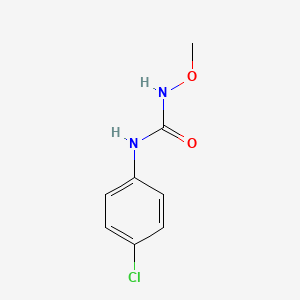


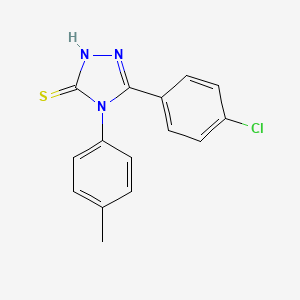

![[1-(Bromomethyl)propyl]benzene](/img/structure/B1617380.png)
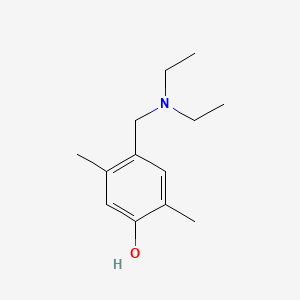
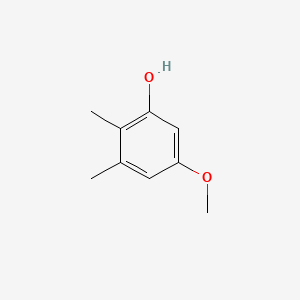
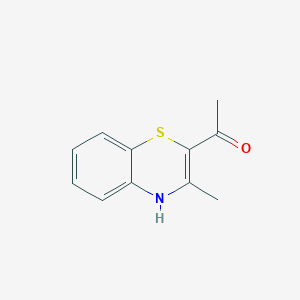
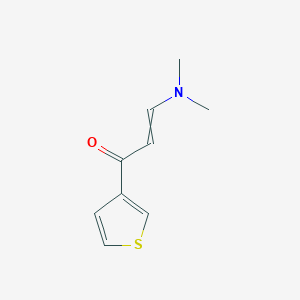


![Dibenz[a,i]acridine](/img/structure/B1617390.png)
